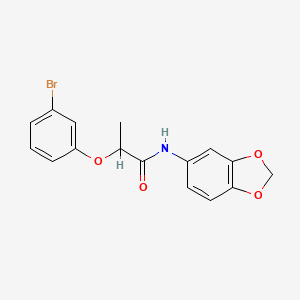

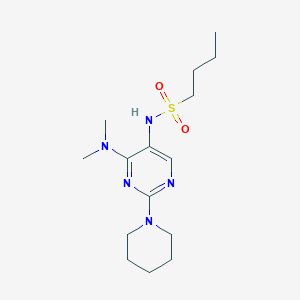

N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide is a synthetic molecule that may be related to various pharmacological classes. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for their potential therapeutic effects. For instance, derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been prepared and studied for their psychoactive effects, suggesting that the benzodioxol moiety is of interest in medicinal chemistry .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including asymmetric synthesis to obtain enantiomers, as seen in the preparation of alpha-ethyl phenethylamine derivatives . Another example is the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, which was analyzed using NMR, FT-IR spectroscopies, and high-resolution mass spectrometry . These methods are likely applicable to the synthesis of N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide, ensuring the purity and structural integrity of the compound.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide can be determined using single-crystal X-ray diffraction, as demonstrated for a coumarin-based fluorescent ATRP initiator . This technique allows for the precise determination of the crystal system, space group, and cell dimensions, which are crucial for understanding the compound's molecular geometry and potential interactions.

Chemical Reactions Analysis

Compounds with similar structures have been shown to participate in various chemical reactions. For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) was used to synthesize a series of arylamides with potential antiproliferative activity against cancer cell lines . This suggests that the N-(1,3-benzodioxol-5-yl) moiety can be functionalized through different chemical reactions to yield compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized to assess their potential as therapeutic agents. For instance, the synthesis of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and their evaluation as anticonvulsants involved the determination of their spectral data and pharmacological properties . Similarly, the antiulcer activity of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides was correlated with their structure-activity relationships . These studies provide insights into how the physical and chemical properties of N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide may influence its biological activity.

Scientific Research Applications

Synthetic Applications and Compound Characterization

- The compound has been involved in reactions yielding various derivatives, showcasing its utility in synthetic chemistry. For instance, it reacts with alkyl propiolates in the presence of Ph3P to produce methyl (E)-3-(2-aminophenoxy)-2-propenoates, indicating its potential in creating complex molecular structures (Yavari et al., 2006).

Antibacterial and Antifungal Applications

- Derivatives of this compound have shown promise in antimicrobial applications. For instance, some synthesized compounds have demonstrated significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole. This indicates the potential of N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide derivatives in medical and pharmaceutical research as antimicrobial agents (Helal et al., 2013).

Photodynamic Therapy for Cancer Treatment

- The compound and its derivatives have also been investigated for their potential in photodynamic therapy, a treatment modality for cancer. For example, certain derivatives have been characterized for their photophysical and photochemical properties, indicating their potential as photosensitizers in photodynamic therapy due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Antimicrobial Activity

- Research has shown that derivatives of N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide have notable antimicrobial activity against a range of bacteria and fungi species, making them candidates for development into new antimicrobial agents (Evren et al., 2020).

properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO4/c1-10(22-13-4-2-3-11(17)7-13)16(19)18-12-5-6-14-15(8-12)21-9-20-14/h2-8,10H,9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKQJFVHBJWAFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2508901.png)

![3-(3-hydroxypropyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2508904.png)

![6-Benzyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2508905.png)

![Ethyl 4-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2508908.png)

![2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol dihydrochloride](/img/structure/B2508909.png)

![4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2508912.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2508919.png)